molecular formula C7H8N2 B1390118 3,4-Dimethyl-pyrrole-2-carbonitrile CAS No. 26173-93-3

3,4-Dimethyl-pyrrole-2-carbonitrile

Cat. No. B1390118
CAS RN: 26173-93-3
M. Wt: 120.15 g/mol
InChI Key: ZWOGGXFFTJGUPG-UHFFFAOYSA-N
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Description

3,4-Dimethyl-pyrrole-2-carbonitrile is a chemical compound . It is used as a reagent to prepare heteroaryl-azabicycloheptane, a new class of triple re-uptake inhibitors .


Synthesis Analysis

The synthesis of pyrrole derivatives, including 3,4-Dimethyl-pyrrole-2-carbonitrile, has been studied extensively. The reactions catalyzed by proline, copper oxides, and oxones have been shown to be the most effective synthetic route for pyrrole derivatives at mild reaction conditions and with excellent yields .


Molecular Structure Analysis

The infrared (IR) spectra of the analogues showed characteristic N-H stretching close to the carbonyl group in the 3434–3352 cm −1 region, the N-H bands of the pyrrole rings were confirmed in the 3247–3399 cm −1 region, amide C=O stretching at 1625–1686 cm −1, C=C absorptions between 1455 and 1463 cm −1 and typical -C=N stretch absorptions .


Chemical Reactions Analysis

Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Physical And Chemical Properties Analysis

3,4-Dimethyl-pyrrole-2-carbonitrile has a molecular weight of 120.15 . Its physical properties include a density of 1.081 g/mL at 25 °C .

Scientific Research Applications

Progesterone Receptor Modulation

3,4-Dimethyl-pyrrole-2-carbonitrile derivatives have been explored for their potential in modulating progesterone receptors. This has significant implications for female healthcare, including contraception, fibroids, endometriosis, and certain breast cancers. A study highlighted a compound within this class demonstrating potent PR antagonist activity and efficacy in ovulation inhibition and menses induction in animal models (Fensome et al., 2008).

Antibacterial Activity

The antibacterial properties of compounds derived from 3,4-Dimethyl-pyrrole-2-carbonitrile have been investigated. A study synthesized novel heterocycles containing this compound, which exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Vazirimehr et al., 2017).

Novel Redox Cyclisation

Research has shown the utility of 3,4-Dimethyl-pyrrole-2-carbonitrile in novel redox cyclisation processes. This has led to the creation of unique tetracyclic products with potential applications in various chemical syntheses (Buckle et al., 1992).

Synthesis of Photochromic Compounds

The compound has been used in the synthesis of photochromic compounds, particularly 2,2′-disulfanediylbis(1H-pyrrole-3-carbonitriles), highlighting its role in advanced material science (Belikov et al., 2015).

Corrosion Inhibition

Derivatives of 3,4-Dimethyl-pyrrole-2-carbonitrile have shown effectiveness as corrosion inhibitors for metals, which is crucial in industrial applications. Studies indicate their role as anodic type inhibitors, revealing their protective qualities in harsh chemical environments (Verma et al., 2015).

Safety And Hazards

3,4-Dimethyl-pyrrole-2-carbonitrile is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3,4-dimethyl-1H-pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-5-4-9-7(3-8)6(5)2/h4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOGGXFFTJGUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40666982
Record name 3,4-Dimethyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-pyrrole-2-carbonitrile

CAS RN

26173-93-3
Record name 3,4-Dimethyl-1H-pyrrole-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26173-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JH Kim, MY Choi, HS Oh - Korean journal of food and cookery …, 2006 - koreascience.kr
Flavor components in fresh Codonopsis lanceolata cultivated on a wild hill were detected by headspace sampling (HSS) method and GC-MS equipped with a VB-5 (5% phenylmethyl …
Number of citations: 15 koreascience.kr

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